molecular formula C10H17NO2 B074488 N-Cyclohexylacetoacetamide CAS No. 1132-42-9

N-Cyclohexylacetoacetamide

Cat. No. B074488
CAS RN: 1132-42-9
M. Wt: 183.25 g/mol
InChI Key: FLCPERRDPXWFDK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-Cyclohexylacetoacetamide often involves intramolecular cyclization reactions and condensation with aromatic aldehydes. For example, the oxidative cyclization of N-(2-alken-1-yl)-N-(1-phenyleth-1-yl)-acetoacetamides and methoxycarbonylacetamides using Mn(OAc)3 and Cu(OAc)2 in acetic acid has been reported to lead to pyrrolidin-2-ones, highlighting a convenient approach for the synthesis of complex structures (Galeazzi, Mobbili, & Orena, 1996). Another study described the stereoselective synthesis of cyclohexanone derivatives through the condensation of acetoacetamide with aromatic aldehydes, indicating the versatility of reactions involving acetoacetamide derivatives (Gein et al., 2019).

Molecular Structure Analysis

The molecular structure of compounds related to N-Cyclohexylacetoacetamide has been elucidated using various techniques, including X-ray diffraction and NMR spectroscopy. For instance, the crystal structure of a related compound, (E)-N,N'-dicyclohexylacetamidine, revealed a triclinic structure with six molecules in the asymmetric unit, providing insights into the structural diversity of acetamidine derivatives (Krasnopolski et al., 2013).

Chemical Reactions and Properties

N-Cyclohexylacetoacetamide and its derivatives participate in a variety of chemical reactions, yielding biologically and chemically significant products. For example, one study highlighted the photoinduced and N-bromosuccinimide-mediated cyclization of 2-azido-N-phenylacetamides, leading to the formation of quinoxalin-2(1H)-ones or spiro[cyclohexene-1,2'-imidazol]-4'-ones, demonstrating the reactivity of N-phenylacetamide derivatives under specific conditions (Li et al., 2013).

Scientific Research Applications

  • Chemical Reactions and Synthesis :

    • Belleau (1957) investigated the condensation of cyclohexenylacetic acid and its corresponding N-methylamide with formaldehyde, yielding good results in specific conditions using trifluoroacetic acid as both catalyst and solvent (Belleau, 1957).
    • Anary‐Abbasinejad et al. (2010) achieved nearly quantitative yields in the reaction of cyclohexyl isocyanide with aromatic aldehydes, aniline derivatives, and trifluoroacetic anhydride, leading to specific N-substituted acetamide derivatives (Anary‐Abbasinejad et al., 2010).
  • Pharmacological Applications :

    • Li et al. (1981) demonstrated that N-substituted amides, including N-Cyclohexylacetamide, were effective inducers of leukemic cell differentiation in vitro (Li et al., 1981).
    • Nosova et al. (2020) synthesized N,6-diaryl-4-hydroxy-4-methyl-2-oxocyclohexane-1-carboxamides, testing them for analgesic activity (Nosova et al., 2020).
  • Analytical Characterization :

    • Wallach et al. (2016) synthesized and characterized N-alkyl-arylcyclohexylamines, which are perceived as ketamine-like dissociative substances acting predominantly via NMDA receptor antagonism (Wallach et al., 2016).
    • Meyer et al. (2013) identified metabolites of Methoxetamine (MXE), a ketamine analog, in rat and human urine, using various analytical techniques (Meyer et al., 2013).
  • Environmental and Industrial Applications :

    • Spencer and Plisko (2007) compared airborne solvent concentrations measured during the disassembly of solvent-coated metal parts with concentrations predicted by a mathematical model involving cyclohexane (Spencer & Plisko, 2007).
    • Wang et al. (2019) synthesized new N-alkylfurfurylacetamides, showing promising activity against bacteria and white-rot fungi, indicating potential as anti-fungal agents (Wang et al., 2019).

properties

IUPAC Name

N-cyclohexyl-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-8(12)7-10(13)11-9-5-3-2-4-6-9/h9H,2-7H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLCPERRDPXWFDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60150318
Record name N-Cyclohexylacetoacetamide
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Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Cyclohexylacetoacetamide

CAS RN

1132-42-9
Record name N-Cyclohexyl-3-oxobutanamide
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Record name N-Cyclohexylacetoacetamide
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Record name N-Cyclohexylacetoacetamide
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Record name N-cyclohexylacetoacetamide
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Record name N-CYCLOHEXYLACETOACETAMIDE
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Synthesis routes and methods I

Procedure details

A mixture of 500 ml of benzene and 99 g of cyclohexyl amine were introduced over 30 minutes to 84 g of diketene and after stirring for 4 hours at 20° C., the mixture was evaporated to dryness by distillation under reduced pressure. The residue was taken up in isopropyl ether and the solution was cooled and vacuum filtered. The recovered precipitate was dried and crystallized from isopropyl ether to obtain 137 g of N-cyclohexyl-acetylacetamide melting at 74° C.
Quantity
0 (± 1) mol
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99 g
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Quantity
500 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 23.6 g (0.24 mol) of cyclohexylamine in 50 ml tetrahydrofuran was added dropwise to a solution of 20 g of diketene (0.24 mol) in 200 ml tetrahydrofuran at −5 to 0° C. After 1 h stirring at 0° C. no more starting material was detected by thin layer chromatography. The reaction mixture was evaporated and the residue is recrystallized from 100 ml of ethyl acetate. This gave 30.0 g (0.16 mol, 69% yield) of a white solid.
Quantity
23.6 g
Type
reactant
Reaction Step One
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20 g
Type
reactant
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50 mL
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solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
69%

Synthesis routes and methods III

Procedure details

A solution of diketene (42 g.) in benzene (74 ml.) is added dropwise with vigorous stirring to a solution of cyclohexylamine (49.6 g.) in benzene (125 ml.). The rate of addition is adjusted so that a gentle reflux is maintained. The benzene is removed under vacuum and the yellow oil crystallizes upon trituation with hexane. A yield of 88.7 g. of product melting at 66°-69° C. is obtained.
Quantity
42 g
Type
reactant
Reaction Step One
Quantity
74 mL
Type
solvent
Reaction Step One
Quantity
49.6 g
Type
reactant
Reaction Step Two
Quantity
125 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
P Yu, Y Zu, Y Fu, T Efferth - Molecules, 2011 - mdpi.com
… After the reaction completed as indicated by TLC, extraction of the resulting mixture and purification the crude product furnished N-cyclohexylacetoacetamide/N-butyl-3-oxo-butanamide …
Number of citations: 1 www.mdpi.com
V Sridharan, M Ruiz, JC Menéndez - Synthesis, 2009 - thieme-connect.com
In the presence of sodium acetate, the reaction between 2, 2, 6-trimethyl-4H-1, 3-dioxin-4-one and secondary or tertiary alcohols (including chiral ones) or primary or secondary amines …
Number of citations: 34 www.thieme-connect.com
AG Baldwin - 2017 - search.proquest.com
The NLRP3 inflammasome is a high molecular weight structure responsible for sensing and reacting to injury and infection during inflammation. Its activation induces caspase-1 …
Number of citations: 4 search.proquest.com

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